2,4-Dichloro-6-(difluoromethyl)pyridine
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Overview
Description
2,4-Dichloro-6-(difluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and one difluoromethyl group attached to a pyridine ring. Halogenated pyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethylation can be achieved using difluoromethylating reagents like difluoromethyl bromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides. .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(difluoromethyl)pyridine
- 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine
Comparison
Compared to similar compounds, 2,4-Dichloro-6-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications. For instance, the presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, which are desirable traits in drug development .
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXDGINNLHAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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